

3-Bromodihydro-2H-pyran-4(3H)-one chemical properties

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Compound of Interest

Compound Name: 3-Bromodihydro-2H-pyran-4(3H)-one

Cat. No.: B1291664

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An In-depth Technical Guide to the Chemical Properties of **3-Bromodihydro-2H-pyran-4(3H)-one**

Introduction

3-Bromodihydro-2H-pyran-4(3H)-one, also known as 3-Bromotetrahydro-4H-pyran-4-one, is an organic heterocyclic compound.^[1] Its structure, featuring a tetrahydropyran ring with a bromine substituent at the 3-position and a ketone at the 4-position, makes it a potentially valuable intermediate in organic synthesis. This document provides a comprehensive overview of its chemical and physical properties, available experimental data, and safety information, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

A summary of the key chemical identifiers and physical properties for **3-Bromodihydro-2H-pyran-4(3H)-one** are presented below.

Property	Value	Source
CAS Number	98021-79-5	[1]
Molecular Formula	C5H7BrO2	[1]
Molecular Weight	179.013 g/mol	[1][2]
IUPAC Name	3-bromooxan-4-one	[2]
Synonyms	3-bromodihydro-2h-pyran-4 3h-one, 3- bromotetrahydropyran-4-one, 4h-pyran-4-one, 3- bromotetrahydro, 3- bromotetrahydro-4h-pyran-4- one, 3-bromo-tetrahydropyran- 4-one	[1][2]
Physical Form	Solid	[2]
Purity	Typically available at 90%	[1][2]
InChI Key	ZGULSQDBOSMIBZ- UHFFFAOYSA-N	[1][2]
SMILES	C1COCC(C1=O)Br	[2]

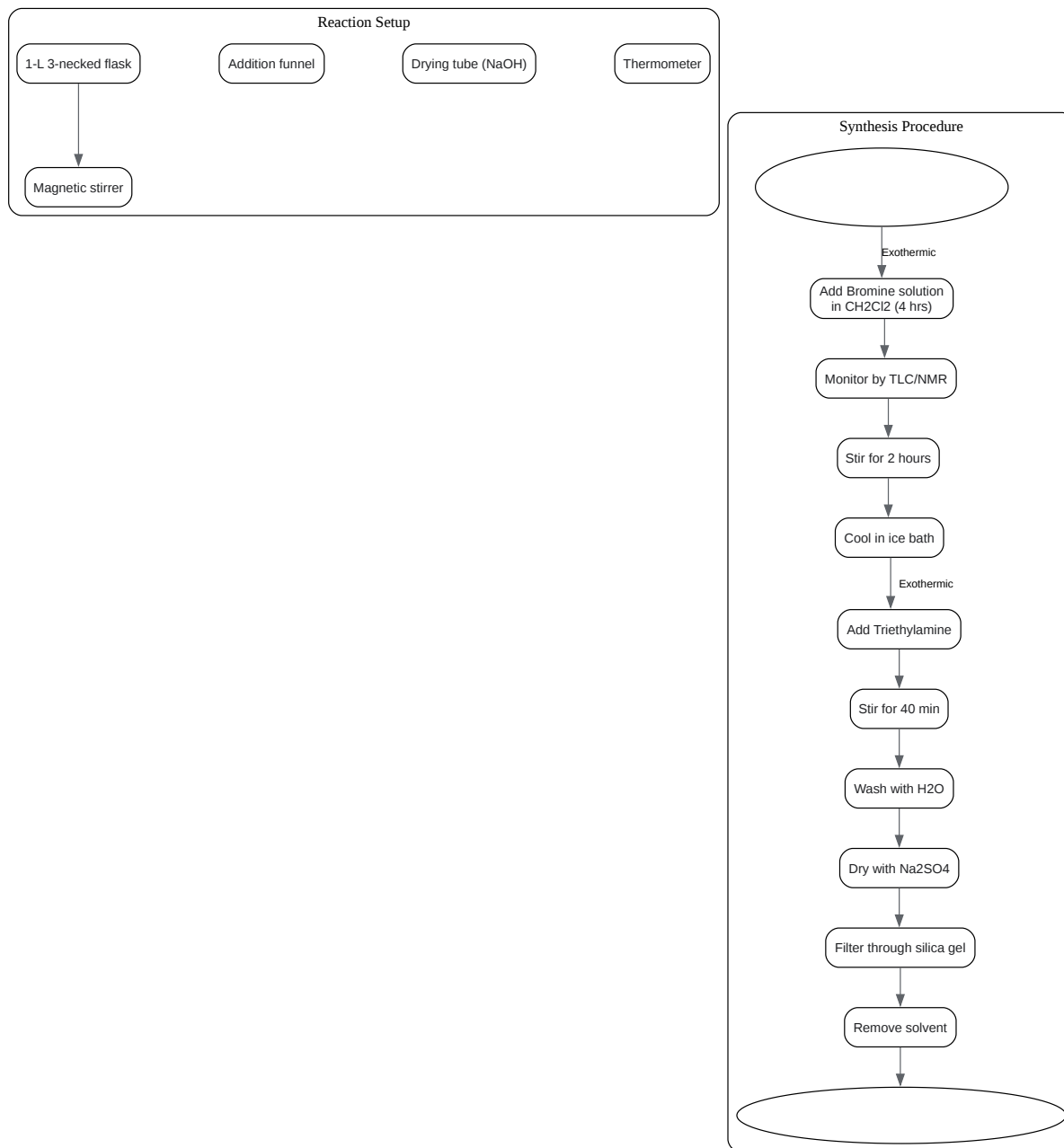
Experimental Protocols

Detailed experimental protocols for the synthesis of **3-Bromodihydro-2H-pyran-4(3H)-one** are not readily available in the provided search results. However, a procedure for the synthesis of a related compound, 3-Bromo-5,6-dihydro-2H-pyran-2-one, is described and can offer insights into the bromination of pyranone structures.

Synthesis of 3-Bromo-5,6-dihydro-2H-pyran-2-one (Related Compound)[3]

- **Reaction Setup:** A 1-liter, three-necked, round-bottomed flask is equipped with a magnetic stirring bar, a pressure-equalizing addition funnel, a drying tube containing sodium hydroxide pellets, and a thermometer.

- **Initial Charge:** The flask is charged with 10.15 g (0.103 mol) of 5,6-dihydro-2H-pyran-2-one and 350 mL of methylene chloride.
- **Bromine Addition:** A solution of 16.7 g (0.105 mol) of bromine in 130 mL of methylene chloride is added from the addition funnel over a period of 4 hours in 10–15 mL portions. This reaction is exothermic, and external cooling may be necessary.
- **Reaction Monitoring:** The reaction progress is monitored by TLC and NMR.
- **Quenching:** After the bromine addition is complete and the starting material is consumed, the pale orange solution is stirred for 2 hours until the color fades. The reaction mixture is then cooled in an ice bath.
- **Base Addition:** 15.0 mL (0.107 mol) of triethylamine is added via syringe over 2 minutes. This is also an exothermic reaction.
- **Workup:** The colorless solution is stirred for 40 minutes. The contents are then transferred to a 1-L separatory funnel and washed twice with 150 mL of water.
- **Drying and Filtration:** The organic phase is dried over anhydrous sodium sulfate and filtered through a pad of silica gel. The pad is rinsed with 700 mL of methylene chloride.
- **Solvent Removal:** The solvent is removed under reduced pressure to yield the crude product.



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Synthesis workflow for a related brominated pyranone.

Spectroscopic Data

Specific spectroscopic data for **3-Bromodihydro-2H-pyran-4(3H)-one** is not available in the provided search results. However, spectral data for related pyrone compounds can serve as a reference.

¹H and ¹³C NMR Data for 3-Bromo-2-pyrone (Related Compound)[3]

- ¹H NMR (400 MHz, CDCl₃) δ: 6.15 (dd, 1 H, J = 6.9, 5.0), 7.51 (dd, 1 H, J = 5.0, 1.9), 7.69 (dd, J = 6.9, 1.9)
- ¹³C NMR (50 MHz, CDCl₃) δ: 106.5, 112.6, 144.0, 150.1, 158.0

An infrared spectrum for 3-bromodihydro-2(3H)-furanone, a related five-membered ring compound, is available and may provide some comparative information.[4]

Reactivity and Stability

Detailed reactivity and stability studies for **3-Bromodihydro-2H-pyran-4(3H)-one** are not explicitly available. However, information from safety data sheets of related compounds such as Tetrahydro-4H-pyran-4-one and 3,4-Dihydro-2H-pyran can provide general guidance.

- **Stability:** The compound should be stored in a tightly closed container in a dry and well-ventilated place.[5][6] It should be kept away from heat, sparks, and open flames.[5][6]
- **Reactivity:** The presence of the bromine atom and the ketone functional group suggests that the compound is reactive and can participate in various organic reactions. The alpha-bromo ketone moiety is a classic electrophilic site susceptible to nucleophilic attack.
- **Incompatible Materials:** Strong oxidizing agents and strong acids are likely incompatible.[7]

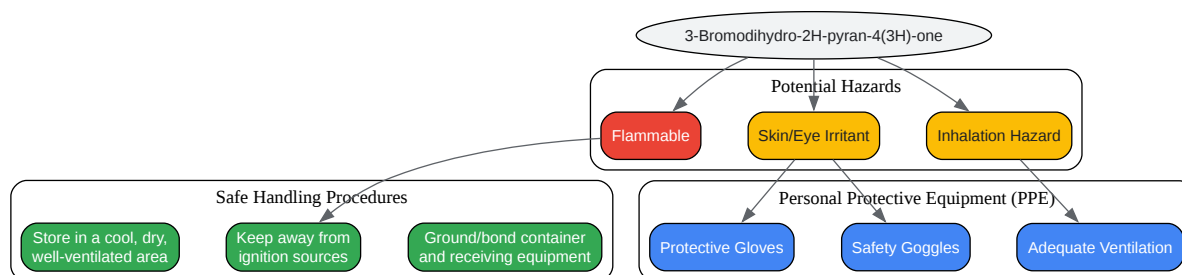
Safety Information

While a specific safety data sheet for **3-Bromodihydro-2H-pyran-4(3H)-one** is not provided, the hazards associated with related compounds highlight the necessary precautions.

- **General Handling:** Wear personal protective equipment, including gloves and eye/face protection.[5][8] Ensure adequate ventilation.[5][8] Avoid ingestion and inhalation, and

prevent contact with skin and eyes.[5][8]

- Flammability: Related pyran compounds are flammable liquids.[5][8] Vapors may form explosive mixtures with air.[7][9] Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[5][7] Use non-sparking tools and take precautionary measures against static discharges.[5][9]
- First Aid Measures:
 - Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[5]
 - Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[5]
 - Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[5][8]
 - Ingestion: Clean mouth with water and drink plenty of water afterwards.[5][8]



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Safety considerations for handling pyranone compounds.

Applications in Research and Drug Development

The specific applications of **3-Bromodihydro-2H-pyran-4(3H)-one** are not detailed in the provided search results. However, substituted pyranone scaffolds are of considerable interest in medicinal chemistry and are used as building blocks for the synthesis of a variety of natural products and pharmaceuticals.[10] The presence of both a ketone and a bromine atom provides two reactive centers for further chemical modifications, making it a potentially versatile intermediate for creating libraries of compounds for drug discovery screening.

Conclusion

3-Bromodihydro-2H-pyran-4(3H)-one is a halogenated heterocyclic ketone with potential as a synthetic intermediate. While comprehensive data on this specific molecule is limited, information on related compounds provides a solid foundation for its safe handling, storage, and potential reactivity. Further research into its synthetic utility and biological activity is warranted to fully explore its potential in organic chemistry and drug development.

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